p-メトキシ-N,α-ジメチルフェネチルアミン塩酸塩

概要

説明

P-Methoxy-N,alpha-dimethylphenethylamine is an antinociception . It evokes stereotypic behavior related to dopaminergic activation . It is an illegal psychedelic drug that can cause intoxication and fatalities if ingested .

Molecular Structure Analysis

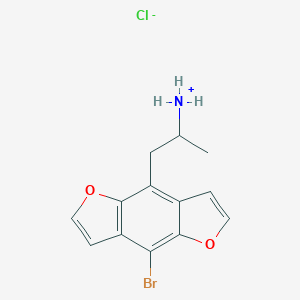

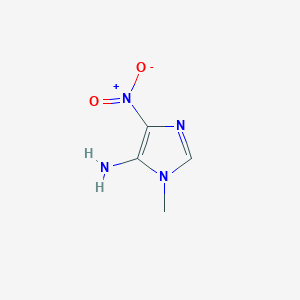

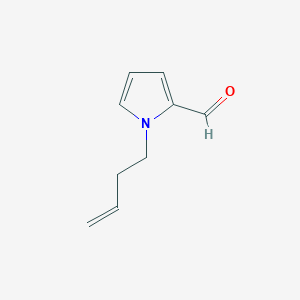

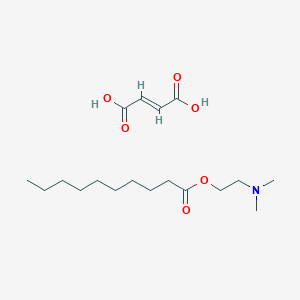

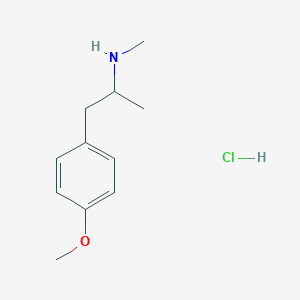

The molecular formula of p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride is C11H18ClNO . The molecular weight is 215.72 g/mol . The IUPAC name is 1-(4-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride .Physical And Chemical Properties Analysis

The melting point of p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride is 174 °C . It has a flash point of 9℃ . It is soluble in DMF, DMSO, and Ethanol . It is stored at -20°C . It appears as a crystalline solid .科学的研究の応用

p-メトキシ-N,α-ジメチルフェネチルアミン塩酸塩 (4-メトキシメタンフェタミン塩酸塩) 応用の包括的な分析

鎮痛作用: この化合物は、鎮痛作用について研究されています。これは、感覚神経細胞による痛みまたは傷害刺激の検出を遮断するために使用できる可能性があることを意味します。 .

ドーパミン作動性活性化: ドーパミン作動性活性化に関連するステレオタイプ的な行動を引き起こします。これは、ドーパミン経路および関連する障害に関連する研究におけるその潜在的な用途を示しています。 .

CNS 刺激薬: 中枢神経系 (CNS) 刺激薬として、さまざまな CNS 機能の研究に用途があり、CNS 障害の治療法の開発に使用できます。 .

セロトニン作動性薬物研究: この化合物は、アンフェタミン系のセロトニン作動性薬であり、セロトニン作動性伝達とその幻覚作用への影響に関する研究に使用できます。 .

食欲抑制剤研究: 以前は食欲抑制剤として研究されていましたが、肥満研究と体重管理療法の開発において潜在的な用途があります。 .

法医学的用途: 構造的および薬理学的に他の規制物質と類似しているため、法科学において違法薬物の検出と分析に使用されます。 .

代謝研究: メタンフェタミンの代謝物として、メタンフェタミン使用の代謝経路とその影響を理解するための研究に使用できます。 .

Safety and Hazards

作用機序

Target of Action

The primary targets of 4-Methoxymethamphetamine (4-MA) are the serotonin transporter , dopamine transporter , and synaptic vesicular amine transporter . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

4-MA acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . By inhibiting the reuptake of serotonin, 4-MA increases the concentration of serotonin in the synaptic cleft, leading to prolonged neurotransmission .

Biochemical Pathways

It is known that 4-ma affects theserotonergic system , leading to increased serotonin levels in the brain . This can result in various downstream effects, including mood elevation, increased sociability, and altered perception.

Pharmacokinetics

It is known that the compound is a serotonergic drug of the amphetamine class . Like other amphetamines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine.

Result of Action

The increased serotonin levels caused by 4-MA can lead to a range of effects. These include mood elevation, increased sociability, and altered perception . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-MA. For example, factors such as the user’s overall health, the presence of other substances in the body, and the dose taken can all affect how 4-MA is metabolized and how it affects the body. It’s also worth noting that the effects of 4-MA can be more potent in a crowded environment .

生化学分析

Biochemical Properties

p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride is a seratogenic drug of the amphetamine class . It acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects .

Cellular Effects

It is known that it can influence cell function by impacting cell signaling pathways, particularly those involving serotonin . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride involves its interaction with various biomolecules. It acts as an inhibitor for the sodium-dependent dopamine transporter, the sodium-dependent serotonin transporter, and the synaptic vesicular amine transporter . It also acts as an agonist for the Alpha-1A adrenergic receptor and the Alpha-2A adrenergic receptor .

Dosage Effects in Animal Models

The effects of p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride can vary with different dosages in animal models . At high doses, unpleasant effects such as nausea and vomiting, severe hyperthermia, and hallucinations may occur . The effects of this compound also seem to be much more unpredictable and variable between individuals than those of MDMA .

Metabolic Pathways

The metabolic pathway of p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride involves its conversion into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase . When this is inhibited by monoamine oxidase inhibitors, it allows more of the PEA to be metabolized into nymphetamine (NMPEA) and not wasted on the weaker inactive metabolites .

特性

IUPAC Name |

1-(4-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-4-6-11(13-3)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZVXWOBOYTPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22331-70-0 (Parent) | |

| Record name | 4-Methoxymethamphetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00955561 | |

| Record name | 4-Methoxymethamphetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3398-68-3 | |

| Record name | 4-Methoxymethamphetamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3398-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxymethamphetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxymethamphetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxy-N,α-dimethylphenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl-MA hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U3N9S2CHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What information can be gleaned about the organic impurities present during the synthesis of 4-Methoxymethamphetamine hydrochloride from the provided abstract?

A1: While the abstract mentions "organic impurity profiling," it unfortunately does not delve into the specific types or quantities of impurities detected. The full text of the research article [] would be needed to answer this question in detail. Understanding the impurities present during synthesis is crucial for both quality control and safety assessments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。